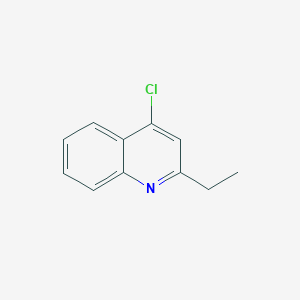

![molecular formula C13H13ClN2S B2413689 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline CAS No. 478258-76-3](/img/structure/B2413689.png)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

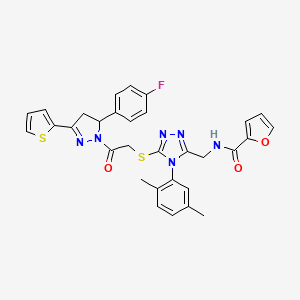

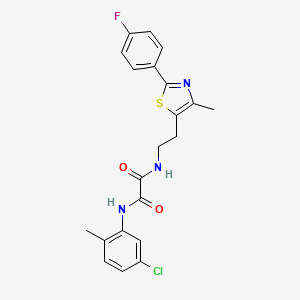

The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline” is a derivative of thiazole, which is known to have diverse biological activities . It is related to the compound “1-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylurea” and has a molecular weight of 149.60 .

Synthesis Analysis

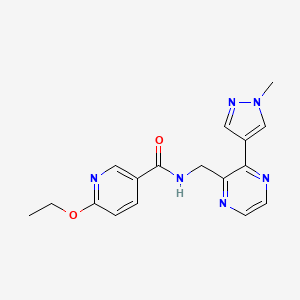

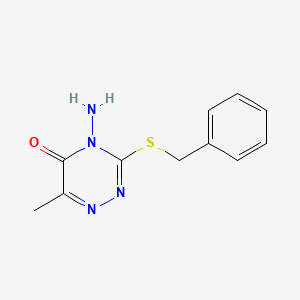

The synthesis of this compound involves complex chemical reactions. A related compound, “(E)-1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine”, has been synthesized and its crystal structure analyzed . Another study reported the synthesis of novel thiazole derivatives .

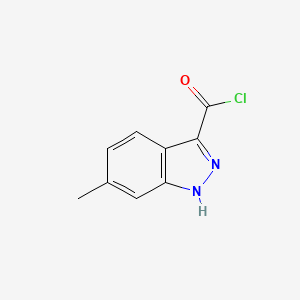

Molecular Structure Analysis

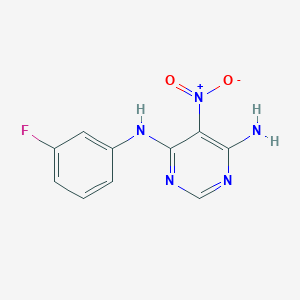

The molecular structure of this compound involves a thiazole ring bound to a tetrahydroquinoline ring. There is evidence for significant electron delocalization in the system . The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-3-nitroguanidine” has a molecular formula of C6H8ClN5O2S .

Chemical Reactions Analysis

The chemical reactions involving this compound are complex. A related compound, “(E)-1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine”, has been studied for its intermolecular interactions involving N–H ⋯ O, N–H ⋯ N, and C–H ⋯ O–N (nitro group), C–H ⋯ N (thiazol) hydrogen bonds, offset π – π stacking, C–H ⋯π and N (–NO 2) ⋯ C=N intermolecular interactions .

Wissenschaftliche Forschungsanwendungen

- Thiazoles, including our compound of interest, have been investigated for their antioxidant potential. These molecules can scavenge free radicals and protect cells from oxidative damage .

- Researchers have synthesized thiazole derivatives and evaluated their anti-inflammatory activity. These compounds may help alleviate pain and inflammation .

- Thiazoles exhibit antimicrobial and antifungal properties. For instance, sulfathiazole, an antimicrobial drug, contains a thiazole ring .

- While specific studies on our compound are scarce, thiazoles have been explored as antiviral agents. Their mechanism of action involves inhibiting viral replication .

- Thiazoles may play a role in neuroprotection. Further research is needed to understand their impact on neuronal health .

- Compounds with thiazole scaffolds have been investigated as antineoplastic agents. They could potentially inhibit tumor growth or induce cell death .

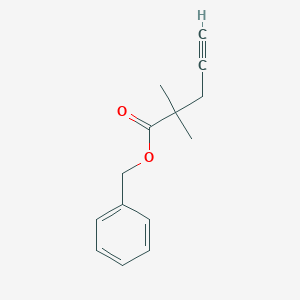

- Beyond biological activities, thiazoles serve as building blocks in organic synthesis. Researchers use them to create various chemical compounds, including sulfur drugs, biocides, fungicides, and dyes .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Antiviral Potential

Neuroprotective Properties

Antitumor and Cytotoxic Activity

Synthetic Applications

Safety and Hazards

Neonicotinoids, which are related compounds, have been linked to adverse ecological effects, including honey-bee colony collapse disorder (CCD) and loss of birds due to a reduction in insect populations . A related compound, “(2-Chloro-1,3-thiazol-5-yl)methanol”, has been classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 .

Wirkmechanismus

Target of Action

Compounds with similar structures have been shown to have significant analgesic and anti-inflammatory activities

Mode of Action

Thiazole derivatives are known to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death . This suggests that the compound might have a similar mode of action, but further studies are required to confirm this.

Biochemical Pathways

Given the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might affect the DNA replication and repair pathways

Result of Action

Based on the potential interaction with dna and topoisomerase ii , it can be inferred that the compound might induce DNA double-strand breaks, leading to cell cycle arrest and cell death

Eigenschaften

IUPAC Name |

2-chloro-5-(3,4-dihydro-2H-quinolin-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2S/c14-13-15-8-11(17-13)9-16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8H,3,5,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRADZRXLMWKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3=CN=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

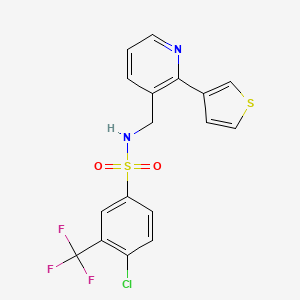

![9-benzyl-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2413608.png)

![[2-(2-Methoxyanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2413615.png)

![N-[1-(2-Chlorophenyl)ethyl]-2-cyano-N-methylpyridine-3-sulfonamide](/img/structure/B2413629.png)